molecular formula C22H15FN2O5 B349101 7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-88-0

7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B349101
M. Wt: 406.4g/mol
InChI Key: PMCCUYVAVDHFJA-UHFFFAOYSA-N
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Description

7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15FN2O5 and its molecular weight is 406.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of compound '7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' can be achieved through a multi-step reaction sequence. The key steps include the synthesis of the isoxazole ring, the formation of the chromene ring, and the introduction of the fluoro substituent. The starting materials for the synthesis pathway are commercially available and can be easily obtained. The reaction sequence involves a combination of organic synthesis techniques such as nucleophilic substitution, cyclization, and oxidation reactions.

Starting Materials
3-methoxybenzaldehyde, acetophenone, hydroxylamine hydrochloride, ethyl acetoacetate, methyl isoxazole-3-carboxylate, methyl 3-nitrobenzoate, potassium carbonate, piperidine, 1,3-dimethyl-2-imidazolidinone, 4-chloro-7-nitrobenzofurazan, sodium hydride, 7-hydroxy-2H-chromen-2-one, fluorine gas, potassium fluoride, dimethylformamide, acetic anhydride, sulfuric acid, glacial acetic acid, methanol, ethyl acetate, wate

Reaction
Step 1: Synthesis of methyl isoxazole-3-carboxylate from 3-methoxybenzaldehyde and hydroxylamine hydrochloride in the presence of potassium carbonate and piperidine., Step 2: Synthesis of methyl 3-nitrobenzoate from methyl isoxazole-3-carboxylate and methyl acetoacetate using 1,3-dimethyl-2-imidazolidinone as a catalyst., Step 3: Reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate using sodium hydride in the presence of 4-chloro-7-nitrobenzofurazan as a coupling agent., Step 4: Cyclization of methyl 3-aminobenzoate with 7-hydroxy-2H-chromen-2-one in the presence of sulfuric acid to form the chromene ring., Step 5: Introduction of the fluoro substituent by reacting the chromene intermediate with fluorine gas and potassium fluoride in the presence of glacial acetic acid and dimethylformamide., Step 6: Deprotection of the methoxy group using sulfuric acid to obtain the final product, 7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

properties

IUPAC Name

7-fluoro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O5/c1-11-8-17(24-30-11)25-19(12-4-3-5-14(9-12)28-2)18-20(26)15-10-13(23)6-7-16(15)29-21(18)22(25)27/h3-10,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCCUYVAVDHFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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